2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide
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Description
2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C22H17FN2O4 and its molecular weight is 392.386. The purity is usually 95%.
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Biological Activity
Synthesis of the Compound
The synthesis of this compound typically involves multiple steps that may include the formation of the oxazepin ring, introduction of the fluorophenoxy group, and acetamide formation. While specific methodologies are not detailed in the available literature, similar compounds often utilize techniques such as:
- Nucleophilic substitution for introducing the fluorophenoxy group.
- Cyclization reactions to form the dibenzo[b,f][1,4]oxazepin structure.
These methods are essential for achieving the desired molecular architecture conducive to biological activity.
Antiviral Activity
Recent studies have indicated that compounds structurally related to 2-(2-fluorophenoxy)-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibit significant antiviral properties. For instance, flavonoid derivatives with similar functional groups have shown moderate to excellent anti-Tobacco Mosaic Virus (TMV) activities at concentrations around 500 µg/mL. The antiviral mechanism often involves interaction with viral proteins to inhibit assembly and replication processes .
Antifungal Activity
In vitro studies suggest that related compounds possess antifungal properties against various plant pathogens. The inhibition rates against pathogens like Sclerotinia sclerotiorum were found to exceed 50% at concentrations as low as 50 µg/mL. This suggests a promising profile for agricultural applications .
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by its structural components. The presence of substituents on the oxazepin ring and their positions can significantly alter potency. For example:
- Substituents such as methyl or halogens at specific positions on the benzene ring have been correlated with enhanced antiviral activity.
- Compounds with phenethyl groups at the N-position of the oxazine ring typically exhibit superior anti-TMV activity compared to those without such groups .
Case Study 1: Antiviral Screening
A study evaluated a series of oxazinyl flavonoids for their antiviral potential against TMV. Compounds were tested at varying concentrations, revealing that those with specific substitutions showed better efficacy than ribavirin, a known antiviral agent. Notably, compounds with higher steric hindrance demonstrated enhanced activity due to improved binding interactions with viral components .
Case Study 2: Antifungal Efficacy
In another investigation focusing on antifungal properties, several synthesized derivatives were tested against common agricultural pathogens. Results indicated that most compounds exhibited significant fungicidal activity, particularly those with fluorinated aromatic groups. The inhibition rates were systematically recorded and compared against established antifungal agents .
Table 1: Antiviral Activity Against TMV
Compound | Concentration (µg/mL) | Inactivation Activity (%) | Curative Activity (%) | Protection Activity (%) |
---|---|---|---|---|
6n | 500 | 63 | 61 | 62 |
Ribavirin | 500 | 39 | 38 | 39 |
Control | - | 60 | 55 | 57 |
Table 2: Antifungal Activity Against Sclerotinia sclerotiorum
Compound | Concentration (µg/mL) | Inhibition Rate (%) |
---|---|---|
6a | 50 | 80 |
6h | 50 | 91 |
Control | - | <50 |
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17FN2O4/c1-25-17-7-3-5-9-20(17)29-18-11-10-14(12-15(18)22(25)27)24-21(26)13-28-19-8-4-2-6-16(19)23/h2-12H,13H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVANBCUNCYEEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)COC4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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